An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemical Space to Identify a Core Moiety
In the landscape of medicinal chemistry, specific molecular scaffolds serve as foundational frameworks for the development of novel therapeutic agents. The compound specified as "4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline" represents a complex and highly specific structure. An exhaustive search for this exact molecule and its corresponding Chemical Abstracts Service (CAS) number did not yield a direct match in prominent chemical databases. However, a closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS Number: 885704-69-8 ), is a known chemical entity.[1] This guide will focus on this well-documented compound as a representative of the core structural class, providing an in-depth technical overview of its properties, synthesis, and profound potential in drug discovery.
The core structure, a 1,2,4-trisubstituted aniline, is a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a rich starting point for the development of a diverse range of therapeutics. The strategic placement of the N-methylpiperazine and piperidine moieties on the aniline ring creates a molecule with nuanced physicochemical properties, predisposing it to interactions with key biological targets, particularly protein kinases. This guide will delve into the scientific rationale behind the design of such molecules, the practicalities of their synthesis, and their application in the development of targeted therapies.
Physicochemical and Structural Properties
The unique arrangement of the functional groups in 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline dictates its behavior in biological systems. The N-methylpiperazine group at the 4-position often enhances aqueous solubility and can serve as a key interaction point with polar residues in a protein's binding pocket. The piperidine ring at the 2-position, being more lipophilic, can engage with hydrophobic pockets. The aniline nitrogen provides a crucial hydrogen bond donor site.
| Property | Value | Source |
| CAS Number | 885704-69-8 | Advanced ChemBlocks[1] |
| Molecular Formula | C₁₆H₂₆N₄ | Advanced ChemBlocks[1] |
| Molecular Weight | 274.41 g/mol | Advanced ChemBlocks[1] |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline | Advanced ChemBlocks[1] |
| Purity | Typically ≥95% | Advanced ChemBlocks[1] |
| Appearance | Varies; often a solid | N/A |
| Storage | Store at Room Temperature | Advanced ChemBlocks[1] |
Strategic Synthesis: A Plausible Synthetic Workflow
The synthesis of 1,2,4-trisubstituted anilines like 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline requires a regioselective approach. A plausible and efficient method involves a sequential nucleophilic aromatic substitution (SNAr) strategy, followed by the reduction of a nitro group. This approach provides excellent control over the placement of the substituent groups.
Proposed Synthetic Protocol
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Step 1: Double Nucleophilic Aromatic Substitution (SNAr)
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Rationale: Starting with a highly activated aromatic ring, such as 1,2,4-trichloronitrobenzene or a similar di-halo-nitrobenzene, allows for sequential and regioselective displacement of the leaving groups (e.g., halogens). The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The different reactivities of the leaving groups can be exploited to introduce the two different amine nucleophiles in a controlled manner.
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Procedure:
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To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a polar aprotic solvent like DMSO or NMP, add one equivalent of piperidine.
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The reaction is typically heated to allow for the selective displacement of the more labile fluorine atom by piperidine.
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Upon completion, a second equivalent of N-methylpiperazine is added, and the reaction is heated at a higher temperature to displace the less reactive bromine atom.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled, and the product, 1-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)piperidine, is isolated through extraction and purification by column chromatography.
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-
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Step 2: Reduction of the Nitro Group
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Rationale: The final step is the reduction of the nitro group to the corresponding aniline. This is a standard transformation in organic synthesis, with several reliable methods available. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.
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Procedure:
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The purified nitro-intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
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A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
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The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically using a balloon or a Parr shaker).
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The reaction is stirred at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is filtered through Celite to remove the palladium catalyst.
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The solvent is removed under reduced pressure to yield the final product, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-substituted aniline scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition.
Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated as G-quadruplex stabilizers, which is a viable approach for anticancer therapy.[3] The N-methylpiperazine group is a common feature in many approved drugs, including the kinase inhibitor Imatinib and the antipsychotic Olanzapine, where it often enhances pharmacokinetic properties.[4]
Potential Therapeutic Targets
The structural features of 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline make it an attractive scaffold for targeting several kinase families:
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Mer Tyrosine Kinase (MERTK): MERTK is involved in cancer cell survival and proliferation.[5] The 1-(methylpiperidin-4-yl)aniline fragment is a known pharmacophore for MERTK inhibition.[5]
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c-Met: The c-Met receptor tyrosine kinase is another important oncology target. Dual Mer/c-Met inhibitors have been developed using the 2-substituted aniline scaffold.[2]
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Serotonin Receptors: The N-methylpiperidine motif is found in compounds targeting serotonin receptors, such as the 5-HT2A receptor inverse agonist ACP-103.[6]
Logical Relationship Diagram
Caption: Relationship between the scaffold and its potential targets.
Safety, Handling, and Toxicology
As a substituted aniline derivative, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline and its precursors should be handled with appropriate caution. Aniline itself can cause skin and eye irritation, and high-level exposure can reduce the blood's ability to transport oxygen (methemoglobinemia).[7]
General Laboratory Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Ventilation: All handling of this compound, especially in powdered form or in volatile solvents, should be conducted in a well-ventilated fume hood.[8][9]
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Exposure Control: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[7]
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8][10]
The GHS hazard statements for the closely related 4-(4-methylpiperazin-1-yl)aniline include warnings for being harmful if swallowed, causing severe skin burns and eye damage, and being harmful if inhaled.[11] It is prudent to assume a similar hazard profile for the title compound.
Conclusion
While the initially specified compound "4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline" is not readily identified, the closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS: 885704-69-8), serves as an excellent case study for a privileged scaffold in modern drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structural motifs predispose it to interact with high-value therapeutic targets like protein kinases. For researchers in oncology and neuropharmacology, this and similar scaffolds represent a fertile ground for the design and development of next-generation targeted therapies. As with all research chemicals, adherence to strict safety protocols is paramount during its handling and investigation.
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